3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for INHIBITOR Q8467 OF DUPONT MERCK are not extensively documented in publicly available sources. it is known that the compound’s structure includes a benzamide core, which suggests that its synthesis may involve the formation of an amide bond between a benzoyl chloride and an amine .
Chemical Reactions Analysis
INHIBITOR Q8467 OF DUPONT MERCK undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
INHIBITOR Q8467 OF DUPONT MERCK has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool for studying chemical reactions and mechanisms, particularly those involving benzamides.
Biology: It is employed in biological research to investigate its effects on cellular processes and pathways.
Medicine: As an experimental drug candidate, INHIBITOR Q8467 OF DUPONT MERCK is being studied for its potential therapeutic applications, including its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of INHIBITOR Q8467 OF DUPONT MERCK involves its interaction with specific molecular targets. The compound is known to target the Gag-Pol polyprotein, which plays a crucial role in the replication of certain viruses . By inhibiting this protein, INHIBITOR Q8467 OF DUPONT MERCK can disrupt viral replication and potentially serve as an antiviral agent .
Comparison with Similar Compounds
INHIBITOR Q8467 OF DUPONT MERCK is unique compared to other similar compounds due to its specific molecular structure and target. Similar compounds include other benzamides and benzoyl derivatives, such as:
Benzoyl derivatives: These compounds share a similar core structure but may have different substituents that alter their properties.
1,3-diazepanes: These compounds contain a diazepane ring and may exhibit different biological activities.
Thiazoles: These heteroaromatic compounds have a thiazole ring and can have diverse applications.
The uniqueness of INHIBITOR Q8467 OF DUPONT MERCK lies in its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C34H36N4O4S |
---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C34H36N4O4S/c39-30-28(19-23-8-3-1-4-9-23)37(21-25-14-15-25)34(42)38(29(31(30)40)20-24-10-5-2-6-11-24)22-26-12-7-13-27(18-26)32(41)36-33-35-16-17-43-33/h1-13,16-18,25,28-31,39-40H,14-15,19-22H2,(H,35,36,41)/t28-,29-,30+,31+/m1/s1 |
InChI Key |
HFLCERPZYCWLSZ-VKONIRKNSA-N |
Isomeric SMILES |
C1CC1CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC=CC=C5)O)O)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC1CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC=CC=C5)O)O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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